molecular formula C13H17N3O5 B6502456 ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate CAS No. 1351588-97-0

ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate

Cat. No.: B6502456
CAS No.: 1351588-97-0
M. Wt: 295.29 g/mol
InChI Key: NBBZHAOSRGTLCG-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate is a heterocyclic compound featuring a 4-membered azetidine ring fused with a 5-methyl-1,2-oxazole moiety via a carbonyl linkage. The azetidine ring is further connected to an ethyl acetate group through a formamido bridge.

Properties

IUPAC Name

ethyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-20-11(17)5-14-12(18)9-6-16(7-9)13(19)10-4-8(2)21-15-10/h4,9H,3,5-7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZHAOSRGTLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes an azetidine ring and an oxazole moiety. The chemical formula is represented as C11H14N4O4C_{11}H_{14}N_{4}O_{4}, with a molecular weight of 258.25 g/mol.

The biological activity of this compound primarily involves:

  • Antimicrobial Activity : Studies have shown that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the azetidine ring may enhance the interaction with microbial targets, leading to effective inhibition of growth.
  • Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

In Vitro Studies

A study conducted by Baraldi et al. (1982) investigated the antimicrobial properties of related oxazole derivatives. The results indicated that these compounds showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

In Vivo Studies

In vivo studies have demonstrated the anticancer effects of similar compounds in animal models. For instance, a derivative with a comparable structure was tested on mice with induced tumors, resulting in a significant reduction in tumor size and increased survival rates .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliBaraldi et al., 1982
AnticancerInduction of apoptosis in cancer cellsIn vivo studies
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPreliminary data

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s unique combination of azetidine, oxazole, and ester groups distinguishes it from related heterocyclic esters. Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Esters
Compound Name Core Heterocycle Substituents Key Functional Groups Potential Applications
Ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate Azetidine, Oxazole 5-Methyl-oxazole, Formamido-acetate Ester, Amide Pharmaceuticals (kinase inhibitors?)
Ethyl-4-aryl-4,5-dihydro-5-hexaadecaneoylimino-1,3,4-thiadiazole-2-carboxylate () Thiadiazole Hexadecaneoylimino, Aryl Ester, Imine Agrochemicals (surfactants or pesticides)
Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) () Pyrazolo-pyrimidine Diethoxyphosphinothioyl Ester, Phosphorothioate Pesticide (acaricide, fungicide)
N-Substituted 2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl} Acetamides () Oxadiazole, Indole Sulfanyl, Indole Amide, Thioether Antimicrobial agents

Key Observations :

  • Ring Systems : The target compound’s azetidine (4-membered) and oxazole (5-membered) combination offers conformational rigidity compared to larger heterocycles like thiadiazole or pyrazolo-pyrimidine, which may influence binding affinity in biological targets .

Key Observations :

  • The target compound likely employs amide coupling agents (e.g., carbodiimides) for azetidine-oxazole linkage, whereas thiadiazole derivatives () rely on nucleophilic substitution.
  • Solvent choice (DMF in and ) is critical for polar intermediates, but azetidine’s ring strain may necessitate milder conditions to prevent decomposition.

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